Cas no 88-06-2 (2,4,6-Trichlorophenol)

2,4,6-Trichlorophenol structure
2,4,6-Trichlorophenol structure
2,4,6-Trichlorophenol
88-06-2
C6H3Cl3O
197.446419000626
MFCD00002172
34447
6914

2,4,6-Trichlorophenol Properties

Names and Identifiers

    • 2,4,6-Trichlorophenol
    • 2,4,6-Trichloro-2-hydroxybenzene
    • 2,4,6-TCP
    • DOWICIDE 2S
    • DOWICIDE 2S(R)
    • PHENACHLOR
    • OMAL
    • TRICHLOROPHENOL(2,4,6-)
    • 2,4,6-Trichlorophenol solution
    • 2,3-DIHYDROBENZO[B]FURAN-5-SULPHONYL CHLORIDE
    • 2,4,6-Cl-PhOH
    • 2,4,6-trichlorephenol
    • Dowcide 2S
    • Phenaclor
    • Phenol,2,4,6-trichloro
    • 2,4,6-trichloro-pheno
    • ai3-00142
    • caswellno.880c
    • dowcide2s
    • epapesticidechemicalcode064212
    • NCI-C02904
    • 2,4,6-TRICHLOROPHENOL [MI]
    • 4-06-00-01005 (Beilstein Handbook Reference)
    • 2,4,6-Trichlorophenol 5000 microg/mL in Methanol
    • NCGC00090873-03
    • BTS 45 186 (2,4,6-trichlorophenol)
    • 1,3,5-Trichloro-2-hydroxybenzene
    • Trichloro-2-hydroxybenzene, 2,4,6-Trichlorophenol
    • BRN 0776729
    • WLN: QR BG DG FG
    • 2,4,6-Trichlorophenol, purum, >=97.0% (GC), white to slightly brown
    • SCHEMBL184648
    • 2,4,6-Trichlorophenol, PESTANAL(R), analytical standard
    • C07098
    • 2,4,6-Trichlorophenol, certified reference material, TraceCERT(R)
    • DTXSID5021386
    • Tox21_300189
    • 2,4,6-Trichlorophenol (2,4,6-TCP)
    • 88-06-2
    • Q209189
    • FT-0609852
    • 2,4,6 trichlorophenol
    • Phenol, 2,4,6-trichloro-
    • EINECS 201-795-9
    • Fenol, 2,4,6-tricloro-
    • 2,4,6-Trichlorophenol (2,4,6-TriCP)
    • 2,4,6 T
    • NSC-2165
    • W-100420
    • BIDD:ER0652
    • MFCD00002172
    • 2,6-Trichlorfenol
    • SMR001252243
    • 2,4,6-Trichlorophenol-13C6
    • 2,4,6-Trichlorophenol 10 microg/mL in Methanol
    • MLS002415689
    • RCRA waste no. U231
    • NCGC00090873-04
    • 1,5-Trichlorophenol
    • NCGC00090873-02
    • EN300-19293
    • CHEMBL309917
    • CCRIS 605
    • AM20050247
    • Trichlorophenol,2,4,6-
    • T6C
    • 2,4,6-TRICHLOROPHENOL [HSDB]
    • DTXCID501386
    • 2,4,6-Trichlorfenol [Czech]
    • 2,6-Trichlorophenol
    • T0390
    • 2,4,6-trichloro-phenol
    • RCRA waste number U231
    • NCGC00090873-01
    • 2,4,6-Trichlorfenol
    • 2,4,6-:trichlorophenol
    • NSC2165
    • 4rpo
    • 2,4,6-trichlorphenol
    • InChI=1/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10
    • HSDB 4013
    • UNII-MHS8C5BAUZ
    • 2,4,6-trichloro-1-hydroxybenzene
    • MHS8C5BAUZ
    • 2,4,6-Trichlorophenol 10 microg/mL in Cyclohexane
    • Trichlorophenol, 2,4,6-
    • CAS-88-06-2
    • CHEBI:28755
    • AC-10673
    • Trichloro-2-hydroxybenzene
    • 2,4,6,-trichlorophenol
    • BDBM92752
    • F0001-2184
    • LS-1878
    • 2,4,6-Trichlorophenol, 98%
    • 2,4,6-Trichlorophenol 100 microg/mL in Methanol
    • Z104473442
    • NCGC00254078-01
    • C6H3Cl3O
    • Tox21_202037
    • AKOS000118986
    • NCGC00259586-01
    • NSC 2165
    • 2,4,6-TRICHLOROPHENOL [IARC]
    • bmse000678
    • 2,4,6-Trichlorophenol (ACI)
    • BTS 45186
    • DB-023637
    • 1ST000696
    • NS00007769
    • +Expand
    • MFCD00002172
    • LINPIYWFGCPVIE-UHFFFAOYSA-N
    • 1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
    • ClC1C=C(Cl)C(O)=C(Cl)C=1
    • 776729

Computed Properties

  • 195.92500
  • 1
  • 1
  • 0
  • 195.925
  • 10
  • 108
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.7
  • 2
  • 0
  • 20.2

Experimental Properties

  • 3.35240
  • 20.23000
  • 9644
  • 1.5300 (estimate)
  • 0.8 g/L
  • 246 °C(lit.)
  • 64-66 °C (lit.)
  • 1 mmHg ( 76.5 °C)
  • Fahrenheit: 51.8 ° f < br / > Celsius: 11 ° C < br / >
  • 0.8g/l
  • 5000 μg/mL in methanol
  • Pale yellow flake crystals with unpleasant smell
  • Soluble in water, easily soluble in ethanol \ acetone \ ether and other organic solvents
  • 6.15 (Leuenberger et al., 1985) 6.10 (Blackman et al., 1955) 6.0 (Eder and Weber, 1980)
  • 1.49

2,4,6-Trichlorophenol Security Information

2,4,6-Trichlorophenol Customs Data

  • 29081000
  • China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

2,4,6-Trichlorophenol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ;  10 min, 20 - 25 °C
1.2 Reagents: Water Solvents: Dichloromethane ;  10 - 15 min, 20 - 25 °C
Reference
Activator free, expeditious and eco-friendly chlorination of activated arenes by N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI)
Misal, Balu; et al, Tetrahedron Letters, 2021, 63,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ,  Chlorosuccinimide ,  Sodium chloride Solvents: Water ;  1 h, 40 °C
Reference
Efficient and Facile Chlorination of Industrially-Important Aromatic Compounds using NaCl/p-TsOH/NCS in Aqueous Media
Mahajan, Tanu; et al, Industrial & Engineering Chemistry Research, 2012, 51(10), 3881-3886

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Water Catalysts: Hypochlorous acid Solvents: Water
Reference
Hypochlorous acid-activated carbon: an oxidizing agent capable of producing hydroxylated polychlorinated biphenyls
Voudrias, Evangelos A.; et al, Environmental Health Perspectives, 1986, 69, 97-100

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran
1.2 Reagents: Water Solvents: Diethyl ether
Reference
Hydride-promoted demethylation of methyl phenyl ethers
Majetich, George; et al, Tetrahedron Letters, 1994, 35(47), 8727-30

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Hydrochloric acid Solvents: Water ;  rt → 250 °C; 6 h, 250 °C
Reference
Efficient demethylation of aromatic methyl ethers with HCl in water
Bomon, Jeroen; et al, Green Chemistry, 2021, 23(5), 1995-2009

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Chlorine
Reference
Halogenation. XIK. The replacement of sulfonic groups by chlorine and the preparation of organic chloro derivatives
Datta, Rasik Lal; et al, Journal of the American Chemical Society, 1919, 41, 2028-38

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Hydrogen peroxide
Reference
Quinones. VII. Halogenation and oxidative halogenation of phenols with hydrogen halides/hydrogen peroxide. Synthesis of p-chloranil and p-bromanil
Luebbecke, H.; et al, Tetrahedron, 1978, 34(10), 1577-9

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Hydrogen peroxide Solvents: Water ;  cooled; 4 h, 60 °C
Reference
Synthesis of phosphorodiamidate morpholino oligonucleotides by H-phosphonate method
Bhadra, Jhuma; et al, Tetrahedron Letters, 2015, 56(31), 4565-4568

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Water ;  10 min, 80 °C
Reference
A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions
Cheraiet, Zinelaabidine; et al, Green Chemistry Letters and Reviews, 2013, 6(3), 211-216

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Amberlyst 15 Solvents: Methanol ,  Water ;  1 h, 40 °C
Reference
Facile protection of phenols and hydroxypyridines: Key components of natural products - a new pathway to orellanine
Michelot, Didier; et al, Natural Product Research, 2003, 17(1), 41-46

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Chlorine Solvents: Water
Reference
Reactions of p-hydroxybenzyl alcohol derivatives and their methyl ethers with molecular chlorine
Sarkanen, K. V.; et al, Journal of Organic Chemistry, 1960, 25, 715-20

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Methyl triflate Solvents: Toluene ;  2 h, 100 °C
1.2 Reagents: Sodium Solvents: Methanol ;  30 min, rt → 80 °C
Reference
Regioselective C-H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds
Gao, Chao; et al, RSC Advances, 2017, 7(74), 46636-46643

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Phosphorus(2+), μ-oxohexaphenyldi-, 1,1,1-trifluoromethanesulfonate (1:2) Solvents: Ethanol ,  Water ;  15 min, rt
1.2 50 min, rt
Reference
Synthesis of Substituted Phenols via Hydroxylation of Arenes Using Hydrogen Peroxide in the Presence of Hexaphenyloxodiphosphonium Triflate
Khodaei, Mohammad Mehdi; et al, Letters in Organic Chemistry, 2018, 15(10), 878-882

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: 3,6-Dichloropyridazine oxide Solvents: Dichloromethane ;  3.5 h, 35 °C
Reference
Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species
Basistyi, Vitalii S.; et al, Organic Letters, 2022, 24(10), 1907-1912

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: NADH ,  Potassium chloride Catalysts: Cytochrome P450 ,  Putidaredoxin reductase Solvents: Ethanol ,  Water ;  2 min, pH 7.4, 30 °C
Reference
The oxidation of polychlorinated benzenes by genetically engineered cytochrome P450cam: potential applications in bioremediation
Jones, Jonathan P.; et al, Chemical Communications (Cambridge), 2000, (3), 247-248

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene ,  Aluminum chloride Solvents: Acetonitrile ;  10 min, 25 °C
1.2 2 - 12 h, 25 °C
Reference
In Situ Formed IIII-Based Reagent for the Electrophilic ortho-Chlorination of Phenols and Phenol Ethers: The Use of PIFA-AlCl3 System
Nahide, Pradip D.; et al, European Journal of Organic Chemistry, 2018, 2018(4), 485-493

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ;  15 min, 20 - 25 °C
1.2 Reagents: Water Solvents: Dichloromethane ;  10 - 15 min, 20 - 25 °C
2.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ;  10 min, 20 - 25 °C
2.2 Reagents: Water Solvents: Dichloromethane ;  10 - 15 min, 20 - 25 °C
Reference
Activator free, expeditious and eco-friendly chlorination of activated arenes by N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI)
Misal, Balu; et al, Tetrahedron Letters, 2021, 63,

Synthetic Circuit 18

Reaction Conditions
Reference
Halogenation compositions for phenols
, United Kingdom, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrogen peroxide
Reference
The study of amino acid analysis for proteins
Itoh, Shunichi; et al, Toso Kenkyu Hokoku, 1991, 35(2), 105-17

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Chloroform-d ;  24 h, rt
Reference
Trichlorophenyl Formate: Highly Reactive and Easily Accessible Crystalline CO Surrogate for Palladium-Catalyzed Carbonylation of Aryl/Alkenyl Halides and Triflates
Ueda, Tsuyoshi; et al, Organic Letters, 2012, 14(20), 5370-5373

Synthetic Circuit 21

Reaction Conditions
Reference
Halogenation compositions for phenols
, United Kingdom, , ,

Synthetic Circuit 22

Reaction Conditions
Reference
Microbial decomposition of chlorinated aromatic substances: VI. Formation of dichlorophenols and dichloropyrocatechol from dichlorobenzenes in a micromolar solution by Pseudomonas species
Ballschmiter, K.; et al, Chemosphere, 1980, 9(7-8), 457-67

Synthetic Circuit 23

Reaction Conditions
Reference
Chlorination of phenol derivatives
, European Patent Organization, , ,

Synthetic Circuit 24

Reaction Conditions
Reference
Process for chlorinating ortho-substituted phenolic compounds
, European Patent Organization, , ,

Synthetic Circuit 25

Reaction Conditions
Reference
Chlorination of phenols
, France, , ,

Synthetic Circuit 26

Reaction Conditions
Reference
Reductive dehalogenation of chlorophenols by Desulfomonile tiedjei DCB-1
Mohn, William W.; et al, Applied and Environmental Microbiology, 1992, 58(4), 1367-70

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Chlorine Solvents: Water
Reference
Reactions of p-hydroxybenzyl alcohol derivatives and their methyl ethers with molecular chlorine
Sarkanen, K. V.; et al, Journal of Organic Chemistry, 1960, 25, 715-20

2,4,6-Trichlorophenol Raw materials

2,4,6-Trichlorophenol Related Literature